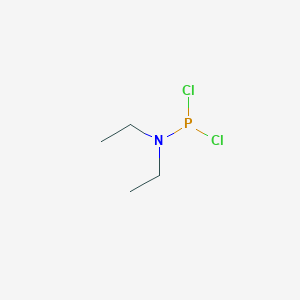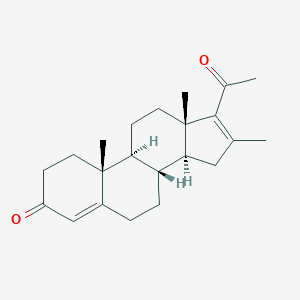
16-Methylpregna-4,16-diene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Methylpregna-4,16-diene-3,20-dione, also known as Methylprednisolone, is a synthetic glucocorticoid that is widely used in the medical field as an anti-inflammatory and immunosuppressant drug. It has been shown to be effective in treating a variety of conditions, including allergies, asthma, arthritis, and certain types of cancer.
Mecanismo De Acción
16-Methylpregna-4,16-diene-3,20-dionesolone works by binding to glucocorticoid receptors in the body, which are located in the cytoplasm of cells. Once bound, it enters the nucleus of the cell and modifies gene expression, leading to the suppression of inflammatory and immune responses.
Efectos Bioquímicos Y Fisiológicos
16-Methylpregna-4,16-diene-3,20-dionesolone has a number of biochemical and physiological effects on the body. It has been shown to reduce the production of cytokines, which are proteins that play a key role in the inflammatory response. In addition, it has been shown to inhibit the activity of immune cells, such as T cells and B cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
16-Methylpregna-4,16-diene-3,20-dionesolone has a number of advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, it also has some limitations, such as the potential for off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are a number of future directions for research on 16-Methylpregna-4,16-diene-3,20-dionesolone. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and reduce the risk of side effects. Another area of interest is the exploration of its potential use in the treatment of other medical conditions, such as neurodegenerative diseases and viral infections.
Métodos De Síntesis
The synthesis of 16-Methylpregna-4,16-diene-3,20-dionesolone involves the conversion of progesterone into 11α-hydroxyprogesterone, which is then converted into 16α,17α-epoxyprogesterone. This intermediate compound is then subjected to a series of chemical reactions that ultimately result in the formation of 16-Methylpregna-4,16-diene-3,20-dionesolone.
Aplicaciones Científicas De Investigación
16-Methylpregna-4,16-diene-3,20-dionesolone has been extensively studied for its therapeutic potential in a variety of medical conditions. It has been shown to be effective in reducing inflammation, suppressing the immune system, and relieving pain. In addition, it has been used in the treatment of autoimmune disorders, such as multiple sclerosis and lupus.
Propiedades
Número CAS |
13485-43-3 |
|---|---|
Nombre del producto |
16-Methylpregna-4,16-diene-3,20-dione |
Fórmula molecular |
C22H30O2 |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S)-17-acetyl-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O2/c1-13-11-19-17-6-5-15-12-16(24)7-9-21(15,3)18(17)8-10-22(19,4)20(13)14(2)23/h12,17-19H,5-11H2,1-4H3/t17-,18+,19+,21+,22+/m1/s1 |
Clave InChI |
AATFZIOHQGNMOO-LJCDUQBNSA-N |
SMILES isomérico |
CC1=C([C@]2(CC[C@H]3[C@H]([C@@H]2C1)CCC4=CC(=O)CC[C@]34C)C)C(=O)C |
SMILES |
CC1=C(C2(CCC3C(C2C1)CCC4=CC(=O)CCC34C)C)C(=O)C |
SMILES canónico |
CC1=C(C2(CCC3C(C2C1)CCC4=CC(=O)CCC34C)C)C(=O)C |
Sinónimos |
16-Methylpregna-4,16-diene-3,20-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



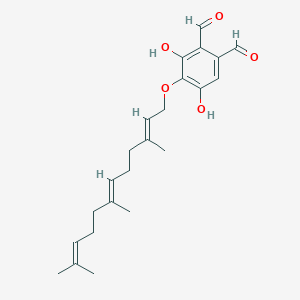
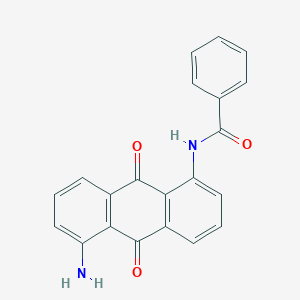
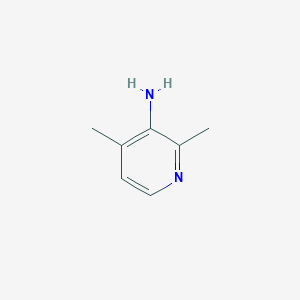
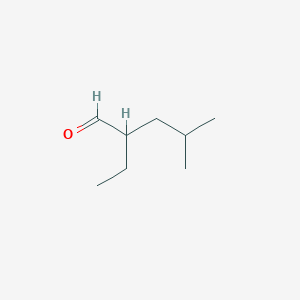
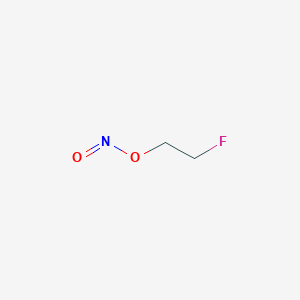
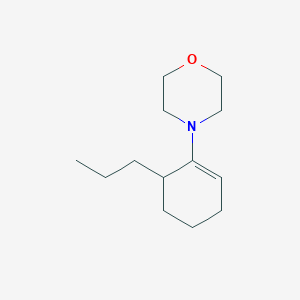
![1,4-Dithia-7-azaspiro[4.4]nonane](/img/structure/B86125.png)
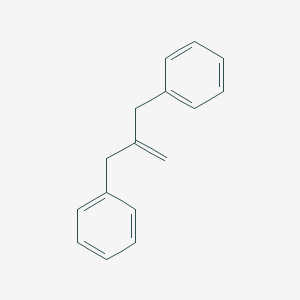

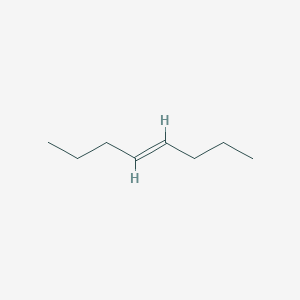

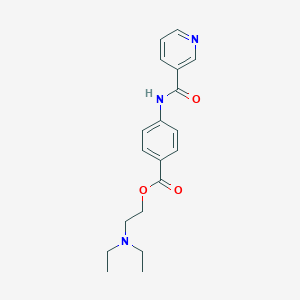
![1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione](/img/structure/B86144.png)
